![molecular formula C9H10O3 B3041446 2-(4-Hydroxy-2-methylphenyl)acetic acid CAS No. 29336-53-6](/img/structure/B3041446.png)
2-(4-Hydroxy-2-methylphenyl)acetic acid
Overview
Description
“2-(4-Hydroxy-2-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 g/mol . The IUPAC name for this compound is (4-hydroxy-2-methylphenyl)acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(4-Hydroxy-2-methylphenyl)acetic acid” is 1S/C9H10O3/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) . This compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 166.062994177 g/mol .Physical And Chemical Properties Analysis
“2-(4-Hydroxy-2-methylphenyl)acetic acid” has a molecular weight of 166.17 g/mol . It has a topological polar surface area of 57.5 Ų and contains 2 rotatable bonds . The compound has an XLogP3 of 1 , which is a measure of its lipophilicity.Scientific Research Applications
Electrosynthesis Applications : The electrochemical reduction of 2-(o-nitrophenylthio)-acetic acid and its methyl ester has been studied for the electrosynthesis of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one, indicating potential applications in electrosynthesis processes (Sicker et al., 1995).
Catalysis in Organic Synthesis : Research on palladium-catalyzed α-oxidation of aromatic ketones suggests the use of 2-(2-methylphenyl)-2-oxoethyl acetates in the synthesis of certain compounds, demonstrating its role in catalytic processes in organic synthesis (Chen et al., 2016).
Use as a Chiral Auxiliary Compound : Studies indicate that 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid can be used as a chiral phosphonic auxiliary in the separation of diastereomeric alcohols and amines, highlighting its utility in stereochemistry (Majewska, 2019).
Application in Analytical Chemistry : The development of mass fragmentographic methods for the determination of 4-hydroxy-3-methoxyphenyl acetic acid (HVA) in biological samples illustrates its application in analytical chemistry for measuring specific biochemical compounds (Sjöquist et al., 1973).
Biocatalysis Research : Exploration of the stereoselective biocatalytic hydrolysis of racemic 2-butyryloxy-2-(ethoxyphenylphosphinyl)acetic acid by bacterial species shows its potential in biocatalysis studies (Majewska, 2015).
Crystallography and Structural Chemistry : The study of DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid's molecular structure provides insights into molecular conformations and intermolecular interactions, relevant to the field of crystallography and structural chemistry (Okabe et al., 1995).
Natural Product Synthesis and Analysis : Research on the production of phenylacetic acid derivatives by Curvularia lunata in culture indicates its role in the synthesis and analysis of natural products and their biological activities (Varma et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVPTEVWQDKITI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-2-methylphenyl)acetic acid | |
CAS RN |
29336-53-6 | |
Record name | 2-(4-hydroxy-2-methylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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